

A Comparative Guide to Thioxanthene and Benzophenone as Photoinitiators

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Compound of Interest		
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In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of reaction efficiency and the final properties of the cured material. Both **thioxanthene** and benzophenone are widely employed as Type II photoinitiators, operating via a hydrogen abstraction mechanism. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their photochemical pathways.

Executive Summary

Thioxanthene and benzophenone are aromatic ketones that, upon excitation by UV light, can initiate free radical polymerization in the presence of a co-initiator, typically a tertiary amine. The core difference in their chemical structure, the substitution of the carbonyl bridge oxygen in benzophenone with a sulfur atom in **thioxanthene**, leads to distinct photophysical and photochemical properties.

Generally, **thioxanthene** and its derivatives exhibit a red-shifted UV absorption spectrum compared to benzophenone. This allows for the use of longer wavelength UV light sources, such as light-emitting diodes (LEDs), which are becoming increasingly prevalent due to their energy efficiency and longevity. While both are effective photoinitiators, the choice between them often depends on the specific application, including the desired curing speed, the spectral output of the light source, and the other components in the photocurable formulation.



Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for **thioxanthene** and benzophenone. It is important to note that a direct side-by-side comparison under identical experimental conditions is not readily available in the literature. Therefore, the data presented here is collated from various sources and should be interpreted with consideration of the specified conditions.

Table 1: Photophysical and Photochemical Properties

Property	Thioxanthene	Benzophenone	Key Differences & Notes
Photoinitiator Type	Type II (Hydrogen Abstraction)	Type II (Hydrogen Abstraction)	Both require a co- initiator to generate initiating radicals.
UV Absorption Maximum (λmax)	~260 nm, ~380 nm	~254 nm, with a weaker n-π* transition around 330-350 nm	Thioxanthene's absorption extends to longer wavelengths, making it suitable for LED curing.[1]
Molar Extinction Coefficient (ε) at λmax	Generally higher at longer wavelengths than benzophenone	Varies with wavelength and solvent	Higher ε at the emission wavelength of the light source leads to more efficient light absorption.
Triplet State Energy (ET)	~65.5 kcal/mol	~69 kcal/mol	Both have high triplet energies, enabling efficient energy transfer.
Phosphorescence Quantum Yield (Фр)	~0.05 (in ethanol at 77K)	0.74 (in ethanol at 77K)	Benzophenone has a significantly higher phosphorescence quantum yield.



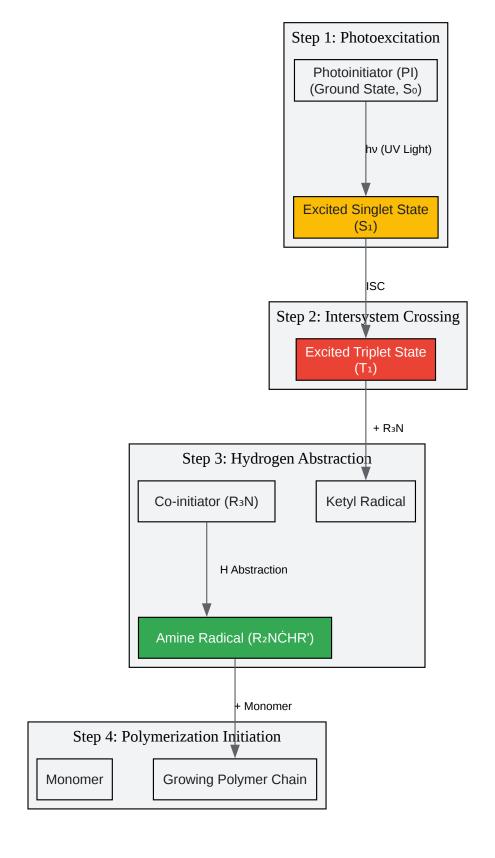
Table 2: Performance in Free Radical Polymerization of Acrylates

Parameter	Thioxanthene- based System	Benzophenone- based System	Experimental Conditions & Notes
Polymerization Rate (Rp)	Generally higher, especially with LED light sources	Dependent on the efficiency of hydrogen abstraction from a co-initiator	Performance is highly dependent on the specific monomer, co-initiator, and light source.
Final Monomer Conversion	Can achieve high conversion	Can achieve high conversion	Dependent on formulation and curing conditions. Some studies suggest thioxanthene systems can lead to higher final conversion.

Photochemical Mechanisms

Both **thioxanthene** and benzophenone initiate polymerization through a similar multi-step process involving a co-initiator. The general mechanism is depicted below.





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Caption: General mechanism of Type II photoinitiation.



Experimental Protocols

To facilitate a standardized comparison of photoinitiator performance, the following experimental protocols are provided.

UV-Visible Absorption Spectroscopy

Objective: To determine and compare the UV-Vis absorption spectra of **thioxanthene** and benzophenone.

Methodology:

- Sample Preparation: Prepare dilute solutions of **thioxanthene** and benzophenone in a suitable UV-transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 0.01 wt%).
- Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
- · Measurement:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Record a baseline spectrum with the solvent in both the sample and reference beams.
 - Fill a quartz cuvette with the photoinitiator solution.
 - Scan a range of wavelengths (e.g., 200-500 nm) to record the absorbance spectrum of the photoinitiator solution.
- Data Analysis: Plot absorbance versus wavelength to obtain the UV-Vis absorption spectrum.
 Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) at this wavelength using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and I is the path length of the cuvette.

Measurement of Photopolymerization Kinetics using Real-Time FTIR



Objective: To determine and compare the photopolymerization kinetics (rate of polymerization and final monomer conversion) of an acrylate formulation initiated by **thioxanthene** and benzophenone.

Methodology:

- Formulation Preparation: Prepare a photocurable formulation containing a monomer (e.g., trimethylolpropane triacrylate, TMPTMA), a co-initiator (e.g., triethylamine, TEA), and the photoinitiator (thioxanthene or benzophenone) at a specific weight ratio.
- Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a real-time monitoring accessory and a UV/LED light source with a controlled intensity.

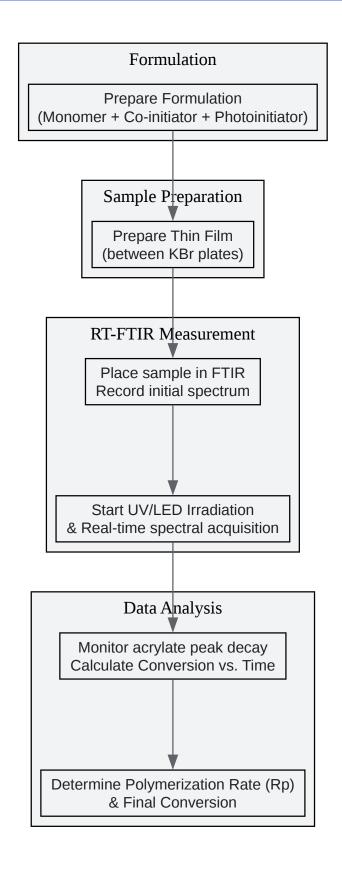
Measurement:

- Place a small drop of the formulation between two KBr plates separated by a spacer of known thickness to create a thin film.
- Record an initial IR spectrum of the uncured sample.
- Expose the sample to the UV/LED light source to initiate polymerization.
- Simultaneously, record IR spectra at regular, short intervals (e.g., every second).

Data Analysis:

- Monitor the decrease in the peak area of the acrylate C=C double bond absorption band (typically around 1635 cm⁻¹ and 810 cm⁻¹).
- \circ Calculate the degree of conversion at each time point using the formula: Conversion (%) = $[(A_0 A_t) / A_0] * 100$ where A_0 is the initial peak area of the acrylate band and A_t is the peak area at time t.
- Plot the conversion versus time to obtain the polymerization profile. The rate of polymerization (Rp) can be determined from the slope of this curve.





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Caption: Experimental workflow for RT-FTIR analysis.



Determination of Photochemical Quantum Yield

Objective: To determine and compare the quantum yield (Φ) of radical formation for **thioxanthene** and benzophenone.

Methodology:

- Principle: The quantum yield is the number of photochemical events (in this case, radical formation) that occur per photon absorbed. A common method involves using a chemical actinometer to measure the photon flux of the light source.
- Instrumentation: UV-Vis spectrophotometer, a calibrated light source (e.g., a mercury lamp with filters or an LED), and quartz cuvettes.
- Procedure (using a chemical actinometer like ferrioxalate):
 - Photon Flux Determination:
 - Irradiate a solution of the chemical actinometer (e.g., potassium ferrioxalate) for a specific time.
 - Measure the change in absorbance of the actinometer solution at a specific wavelength.
 - Calculate the number of photons absorbed by the actinometer solution using its known quantum yield. This calibrates the photon flux of the light source.
 - Photoinitiator Photolysis:
 - Prepare a solution of the photoinitiator (thioxanthene or benzophenone) in a suitable solvent.
 - Irradiate the photoinitiator solution with the calibrated light source for a specific time.
 - Monitor the disappearance of the photoinitiator or the formation of a product using UV-Vis spectroscopy.
- Data Analysis:



- Calculate the number of photoinitiator molecules that have reacted.
- Calculate the number of photons absorbed by the photoinitiator solution during the irradiation time.
- The quantum yield (Φ) is the ratio of the number of reacted photoinitiator molecules to the number of absorbed photons.

Conclusion

Both **thioxanthene** and benzophenone are highly effective Type II photoinitiators. The primary advantage of **thioxanthene** lies in its red-shifted absorption spectrum, which makes it particularly well-suited for modern LED curing systems that operate at longer wavelengths.[1] Benzophenone, on the other hand, is a well-established and cost-effective photoinitiator for traditional mercury lamp-based UV curing. The choice between these two photoinitiators will ultimately be guided by the specific requirements of the application, including the light source, desired cure speed, and cost considerations. For applications in drug development and the fabrication of biomedical devices, the potential for leaching of the photoinitiator and its byproducts should also be carefully considered.

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References

- 1. researchgate.net [researchgate.net]
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